

Spectroscopic Analysis of Aloeresin J: A Technical Guide

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Compound of Interest		
Compound Name:	Aloeresin J	
Cat. No.:	B12378171	Get Quote

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Introduction

Aloeresin J belongs to the chromone class of compounds, which are prevalent secondary metabolites in Aloe species. These compounds are of significant interest to the pharmaceutical and cosmetic industries due to their diverse biological activities. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for a representative aloeresin, Aloeresin I, as a proxy for Aloeresin J, for which detailed spectroscopic data is not readily available in the current literature. The data and protocols presented herein are essential for the identification, characterization, and quality control of aloeresin derivatives in research and drug development.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for Aloeresin I, a closely related and well-characterized C-glycosidic 5-methylchromone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for Aloeresin I provide detailed information about its molecular structure.

Table 1: ¹H NMR Spectroscopic Data for Aloeresin I (400 MHz, Methanol-d₄)



Position	Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz
Aglycone			
2-CH ₂	3.75	S	
3	6.18	S	_
6	6.85	d	2.0
5-CH₃	2.78	S	_
Glucosyl Moiety (C-8)			
1'	4.85	d	9.8
2'	4.25	t	9.0
3'	3.55	m	
4'	3.45	m	
5'	3.40	m	
6'a	3.80	dd	12.0, 2.0
6'b	3.65	dd	12.0, 5.5
Glucosyl Moiety (C-1')			
1"	4.95	d	7.8
2"	5.10	t	9.5
3"	3.60	m	_
4"	3.50	m	
5"	3.48	m	
6"a	3.85	dd	12.0, 2.0
6"b	3.70	dd	12.0, 5.5
(E)-p-Coumaroyl Moiety			



2"'	7.60	d	8.5
3""	6.85	d	8.5
5""	6.85	d	8.5
6'''	7.60	d	8.5
7''' (α)	6.40	d	16.0
8''' (β)	7.65	d	16.0

Table 2: ¹³C NMR Spectroscopic Data for Aloeresin I (100 MHz, Methanol-d₄)



Position	Chemical Shift (δ) ppm
Aglycone	
2	168.5
3	112.0
4	182.5
4a	115.0
5	162.0
6	110.0
7	164.0
8	109.0
8a	158.0
5-CH₃	23.0
2-CH ₂	48.0
Glucosyl Moiety (C-8)	
1'	75.0
2'	78.0
3'	79.0
4'	72.0
5'	82.0
6'	63.0
Glucosyl Moiety (C-1')	
1"	104.0
2"	76.0
3"	77.5



4"	71.5
5"	78.5
6"	62.5
(E)-p-Coumaroyl Moiety	
1"'	127.0
2""	131.0
3"'	116.5
4'''	161.0
5"'	116.5
6'''	131.0
7''' (α)	115.5
8''' (β)	146.0
9''' (C=O)	168.0

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and elemental composition of the molecule.

Table 3: Mass Spectrometry Data for Aloeresin I

Parameter	Value
Ionization Mode	Positive
Mass Analyzer	FT-ICR
Observed m/z [M+H]+	917.2866280
Calculated Formula	C47H49O19
Calculated m/z [M+H]+	917.2866558



Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromone core and other conjugated systems.

Table 4: UV-Vis Spectroscopic Data for Aloeresin I (in Methanol)

λmax (nm)	log ε
212	4.72
226	4.66
254	4.38
302	4.57

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following sections describe the general procedures for the isolation and spectroscopic analysis of aloeresins.

Isolation of Aloeresin Derivatives

The following is a general protocol for the isolation of aloeresins from the bitter sap of Aloe ferox.

- Extraction: The dried bitter sap (aloe bitters) is dissolved in a suitable solvent, such as a
 mixture of methanol and water.
- Initial Fractionation: The extract is subjected to column chromatography on a Sephadex LH-20 column, eluting with methanol. This step separates the compounds based on their size and polarity.
- Silica Gel Chromatography: Fractions containing the compounds of interest are further
 purified using silica gel column chromatography with a gradient elution system, typically a
 mixture of chloroform and methanol with increasing polarity.



• Preparative HPLC: Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure aloeresin derivative.[1]

NMR Spectroscopy

- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as methanol-d4 (CD3OD).
- Data Acquisition: Standard pulse sequences are used to acquire ¹D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
- Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

- Instrumentation: High-resolution mass spectra are obtained using a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Sample Introduction: The sample, dissolved in a suitable solvent like methanol, is infused into the ESI source.
- Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy, allowing for the determination of the elemental composition.
- Fragmentation Analysis: For structural information, tandem mass spectrometry (MS/MS) is performed. The precursor ion is isolated and fragmented, and the resulting product ions are analyzed. For C-glycosides like aloeresins, characteristic fragmentation involves cleavages within the sugar moiety, such as water loss followed by a retro-Diels-Alder reaction.[2][3][4]

UV-Vis Spectroscopy

Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum.

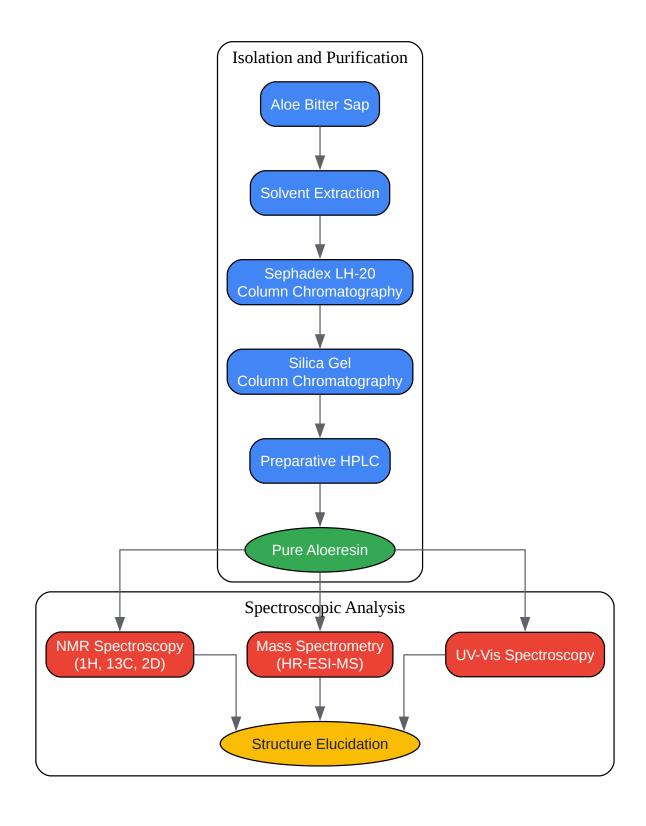


- Sample Preparation: A dilute solution of the pure compound is prepared in a UV-transparent solvent, such as methanol.
- Measurement: The absorbance is measured over a wavelength range of approximately 200 to 600 nm. The absorption maxima (λ max) are characteristic of the chromone structure. The UV spectrum of aloeresin-type compounds typically shows absorption bands related to the π \rightarrow π^* transitions in the chromone ring.[5][6]

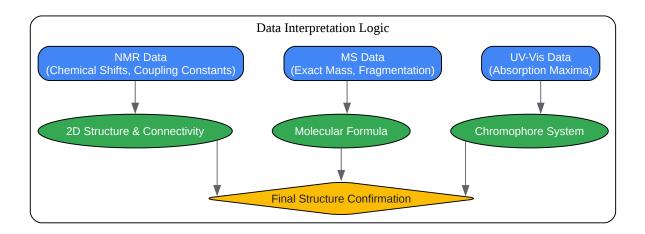
Visualizations

Diagrams are provided below to illustrate key workflows and relationships in the analysis of **Aloeresin J**.









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